molecular formula C5H10FNO B14777364 2-Piperidinol, 3-fluoro-

2-Piperidinol, 3-fluoro-

Cat. No.: B14777364
M. Wt: 119.14 g/mol
InChI Key: QKWNZSUADXSVRP-UHFFFAOYSA-N
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Description

2-Piperidinol, 3-fluoro- is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-piperidinol, 3-fluoro- typically involves the fluorination of piperidine derivatives. One common method is the reaction of 2-piperidone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, often at low temperatures, to ensure selectivity and yield.

Industrial Production Methods: Industrial production of 2-piperidinol, 3-fluoro- may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced fluorination techniques ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Piperidinol, 3-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Piperidinol, 3-fluoro- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-piperidinol, 3-fluoro- involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, as it can improve the bioavailability and efficacy of the resulting pharmaceuticals .

Comparison with Similar Compounds

Uniqueness: The presence of both the hydroxyl group and the fluorine atom in 2-piperidinol, 3-fluoro- makes it unique. This combination enhances its reactivity and potential biological activities, distinguishing it from other piperidine derivatives .

Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

3-fluoropiperidin-2-ol

InChI

InChI=1S/C5H10FNO/c6-4-2-1-3-7-5(4)8/h4-5,7-8H,1-3H2

InChI Key

QKWNZSUADXSVRP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(NC1)O)F

Origin of Product

United States

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